CFI-400945 free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CFI-400945 free base is a potent, selective, and orally bioavailable PLK4 inhibitor . It has a Ki and an IC50 of 0.26 nM and 2.8 nM, respectively . It shows potent inhibitory activities against a panel of kinases, including PLK4, TRKA, TRKB, AURKA, AURKB/INCENP, and TIE2/TEK .
Chemical Reactions Analysis
CFI-400945 exhibits growth inhibition effects on breast, lung, ovarian, and colon cancer cells . It inhibits autophosphorylation of PLK4 at serine 305 with an EC50 value of 12.3 nM in cells overexpressing PLK4 .Scientific Research Applications
Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome : CFI-400945, identified as a potent and selective inhibitor of Polo-like kinase 4 (PLK4), has been studied for its effectiveness in treating patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS). The drug showed activity in leukemia cell lines and primary leukemia samples, including those with complex karyotypes and specific chromosomal abnormalities. It was evaluated in a Phase 1 trial for safety, tolerability, and recommended phase II dose in patients with AML and MDS, showing promising activity in patients with poor-risk AML (Murphy et al., 2020).
Pancreatic Cancer : A study on pancreatic cancer patient-derived xenografts found that treatment with CFI-400945 significantly reduced tumor growth and increased survival in several models. This result supports further investigation of PLK4 as a drug target in pancreatic cancer (Lohse et al., 2016).
Breast Cancers and Solid Tumors : CFI-400945 was also identified as a promising therapeutic agent in a study that combined RNAi screening with gene expression analysis in human breast cancers and cell lines. The drug demonstrated significant inhibition of tumor growth in mouse models bearing human cancer xenografts, especially in PTEN-deficient tumors (Mason et al., 2014).
Diffuse Large B-Cell Lymphoma : In diffuse large B-cell lymphoma (DLBCL), CFI-400945 has been shown to induce cytokinesis failure and activate the Hippo signaling pathway, leading to growth inhibition and apoptotic death in DLBCL cells. This suggests its potential as part of combination treatment with doxorubicin to improve the response of chemotherapy in DLBCL (Zhao et al., 2020).
Ovarian Cancer : A study on ovarian cancer found that CFI-400945 had antiproliferative effects in various ovarian cancer cell lines. Its anticancer activity was attributed to DNA damage, suppressive effects on DNA repair, failure of cell division, and subsequent cell senescence (Tse et al., 2020).
Advanced Solid Tumors : Another study assessed the safety and tolerability of CFI-400945 in patients with advanced solid tumors. It established that CFI-400945 was well tolerated at certain doses, with preliminary evidence of anti-tumor activity observed (Bedard et al., 2016).
Future Directions
In a phase 1 study in very high-risk patients with relapsed/refractory AML and myelodysplastic syndrome (MDS), CFI-400945 was administered continuously in dose escalation from 64 mg/day to 128 mg/day . A monotherapy and combination therapy study with a newer crystal form of CFI-400945 in patients with AML, MDS, and chronic myelomonocytic leukemia (CMML) is ongoing .
properties
IUPAC Name |
(2'S,3R)-2'-[3-[(E)-2-[4-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O3/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36)/b12-8+/t20-,21+,28-,33-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADASRPKWOGKCU-FVTQAUBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)/C=C/C3=NNC4=C3C=CC(=C4)[C@@H]5C[C@]56C7=C(C=CC(=C7)OC)NC6=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CFI-400945 free base | |
CAS RN |
1338806-73-7 |
Source
|
Record name | CFI-400945 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338806737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ocifisertib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL1UD860AA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.